[(2-Ethylphenyl)amino]thiourea
Overview
Description
[(2-Ethylphenyl)amino]thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The compound this compound is characterized by the presence of an ethyl-substituted phenyl group attached to the amino group of thiourea, giving it unique chemical properties.
Mechanism of Action
Target of Action
It is known that thiourea derivatives, which include [(2-ethylphenyl)amino]thiourea, have diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, they can inhibit enzymes, interact with receptors, or interfere with cellular processes
Biochemical Pathways
For example, they have been found to improve sugar metabolism and enhance protein biosynthesis . The exact pathways affected by this compound and their downstream effects would need further investigation.
Result of Action
Given the diverse biological activities of thiourea derivatives, it can be inferred that this compound may have a range of effects at the molecular and cellular level
Biochemical Analysis
Biochemical Properties
It is known that thiourea derivatives, which include [(2-Ethylphenyl)amino]thiourea, have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties
Cellular Effects
It is known that thiourea derivatives can have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism
Molecular Mechanism
It is known that thiourea derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that thiourea derivatives can ameliorate the injuries caused by heat stress–induced oxidative damages through increase in antioxidative enzymes activities, osmotic adjustment, and maintenance of tissue water relations which contributed to improving seed yield and seed oil contents over no thiourea application (control)
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are currently unknown. It is known that thiourea was used as an anti-thyroid drug. The initial dose was 1–2 g and the maintenance dose 100–200 mg, occasionally 15 mg
Metabolic Pathways
It is known that the biological activity of thiourea derivatives is due to oxidation at sulfur followed by reactions in which the sulfur moiety is separated from the rest of the molecule
Transport and Distribution
It is known that synthetic crown ether-thiourea conjugates can transport both Na+ and Cl− across lipid bilayers with relatively high transport activity
Subcellular Localization
It is known that the prediction of protein subcellular localization is of great relevance for proteomics research
Preparation Methods
Synthetic Routes and Reaction Conditions
[(2-Ethylphenyl)amino]thiourea can be synthesized through the reaction of 2-ethylphenylamine with thiourea. The reaction typically involves the condensation of the amine with thiourea in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds smoothly, yielding the desired product after purification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
[(2-Ethylphenyl)amino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
[(2-Ethylphenyl)amino]thiourea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, photographic chemicals, and as a stabilizer in polymers.
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound with a simpler structure.
Phenylthiourea: Similar structure but without the ethyl substitution.
N,N’-Disubstituted Thioureas: Compounds with different substituents on the nitrogen atoms.
Uniqueness
[(2-Ethylphenyl)amino]thiourea is unique due to the presence of the ethyl-substituted phenyl group, which imparts distinct chemical and biological properties. This substitution can enhance its reactivity and specificity in various applications compared to other thiourea derivatives.
Properties
IUPAC Name |
(2-ethylanilino)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c1-2-7-5-3-4-6-8(7)11-12-9(10)13/h3-6,11H,2H2,1H3,(H3,10,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHKPWVPUDKXBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NNC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301262925 | |
Record name | Hydrazinecarbothioamide, 2-(2-ethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301262925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65078-19-5 | |
Record name | Hydrazinecarbothioamide, 2-(2-ethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65078-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazinecarbothioamide, 2-(2-ethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301262925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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